molecular formula C16H11F3O B3427622 2,2,2-Trifluoro-1-(9-anthryl)ethanol CAS No. 60686-64-8

2,2,2-Trifluoro-1-(9-anthryl)ethanol

Cat. No. B3427622
CAS RN: 60686-64-8
M. Wt: 276.25 g/mol
InChI Key: ICZHJFWIOPYQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,2-Trifluoro-1-(9-anthryl)ethanol” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It is an important tool for the production of optically active drugs .


Molecular Structure Analysis

The molecular formula of “2,2,2-Trifluoro-1-(9-anthryl)ethanol” is C16H11F3O . The compound contains a trifluoromethyl group (CF3), an anthryl group (C14H9), and a hydroxyl group (OH). The presence of the trifluoromethyl group enhances the compound’s acidity compared to ethanol .

.


Physical And Chemical Properties Analysis

The compound is a crystal with a very pale yellow color . It has a melting point of 135°C . The specific rotation [a]20/D is 30.5 deg (C=1, CHCl3) .

Scientific Research Applications

Chiral Analysis and Enantioseparation

2,2,2-Trifluoro-1-(9-anthryl)ethanol plays a crucial role in chiral analysis and enantioseparation. The adsorption behavior of its enantiomers on chiral stationary phases has been extensively studied, highlighting the significant influence of nonselective adsorption on retention and the impact of polar additives in mobile phases on retention and selectivity (Asnin, Götmar, & Guiochon, 2005). The compound's high chiral recognition ability, when combined with specific chromatographic supports, enables fast and efficient enantioseparation, which is vital for various analytical and preparative applications (Chankvetadze, Yamamoto, & Okamoto, 2003).

Nucleophilic Character and Stability Analysis

The nucleophilic character and stability of the carbanions vs. alkoxides derived from 2,2,2-Trifluoro-1-(9-anthryl)ethanol have been a subject of thorough investigation. Studies involving various substituents have provided insights into the molecule's ambident nucleophilic character and stability, facilitated by the electron-acceptor delocalization from the central ring of the 9-anthryl group. This understanding is crucial for applications in synthetic chemistry where the reactivity and stability of intermediates are pivotal (Ramírez, García‐Martínez, & Méndez, 2013).

Chiral Solvating Agent for NMR Studies

The compound has been utilized as a chiral solvating agent for NMR spectroscopy. It has been shown to improve chiral recognition in NMR experiments, enabling the discrimination of enantiomer mixtures, a capability crucial for the analysis of chiral substances in various research and industrial contexts (Muñoz & Virgili, 2001).

Applications in Synthesis and Catalysis

2,2,2-Trifluoro-1-(9-anthryl)ethanol has been employed in the synthesis and catalytic processes. Its enantiomers have been used as starting materials or intermediates in the synthesis of various compounds, and its structure has been modified to enhance its utility in catalysis and synthesis, demonstrating its versatility and importance in these fields (Pedras, Hossain, Sarwar, & Montaut, 2004).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling the compound . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-anthracen-9-yl-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHJFWIOPYQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968284
Record name 1-(9-Anthryl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(9-anthryl)ethanol

CAS RN

65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8
Record name 2,2,2-Trifluoro-1-(9-anthryl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65487-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-alpha-(Trifluoromethyl)anthracene-9-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-1-(9-anthryl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9-Anthryl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(trifluoromethyl)anthracene-9-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,2-Trifluoro-1-(9-anthryl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRKLE'S ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(9-anthryl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(9-anthryl)ethanol
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(9-anthryl)ethanol
Reactant of Route 4
2,2,2-Trifluoro-1-(9-anthryl)ethanol
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(9-anthryl)ethanol
Reactant of Route 6
Reactant of Route 6
2,2,2-Trifluoro-1-(9-anthryl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.